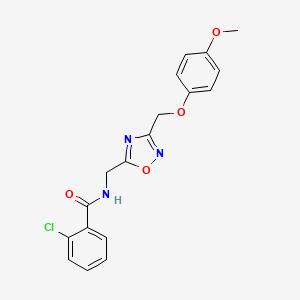

2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-24-12-6-8-13(9-7-12)25-11-16-21-17(26-22-16)10-20-18(23)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAYOUDHMQZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a hydrazide derivative can react with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

-

Attachment of the Methoxyphenoxy Group: : The methoxyphenoxy group can be introduced via nucleophilic substitution reactions. A suitable phenol derivative, such as 4-methoxyphenol, can react with an appropriate halomethyl compound to form the methoxyphenoxy moiety.

-

Formation of the Benzamide Core: : The final step involves the coupling of the oxadiazole derivative with a chloro-substituted benzoyl chloride in the presence of a base like triethylamine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxadiazole ring or the chloro group, potentially leading to the formation of amines or dechlorinated products.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) can be employed under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or dechlorinated compounds.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest it may inhibit certain enzymes involved in cancer proliferation and inflammation.

Biological Studies

This compound serves as a probe for studying biochemical pathways and mechanisms. Research indicates that it may interact with oxidative stress pathways and enzyme inhibition mechanisms. For example, it has shown promise in modulating enzyme activities related to cancer cell signaling.

Materials Science

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in nanotechnology and polymer science are being explored.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with tumor growth.

- Enzyme Inhibition : Research highlighted its role as an inhibitor for specific enzymes involved in oxidative stress responses, showcasing its potential therapeutic applications.

- Material Development : Investigations into its use in creating advanced materials revealed promising results in enhancing electronic properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxyphenoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the oxadiazole ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in TRPA1/TRPV1 Antagonist Research

Compounds from (e.g., compounds 46–51) share the 1,2,4-oxadiazole scaffold but are fused to benzimidazol-2-one cores. Key differences include:

- Substituent Effects: The target compound’s 4-methoxyphenoxy group contrasts with trifluoromethyl or piperidine substituents in analogs. For example, compound 47 (trifluoromethyl-biphenyl) exhibits higher purity (99.47%) but lower yield (55%) compared to compound 46 (72% yield, 99.01% purity) .

- Biological Targets : These analogs target TRPA1/TRPV1 ion channels, suggesting the oxadiazole core’s role in modulating ion channel activity. The target compound’s chloro and methoxy groups may alter selectivity or potency compared to derivatives.

Table 1: Comparison of Key Oxadiazole Derivatives

Benzamide Derivatives with Varied Linkers

highlights benzamides with oxadiazole-methylthio linkers (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide). Key distinctions:

- Linker Chemistry : The target compound uses a methyl-ether bridge, whereas analogs employ methylthio groups. Thioether linkages may confer different metabolic stability or redox sensitivity .

- Bioactivity: compounds target cancer, viral infections, or platelet aggregation, implying that substituent choice (e.g., nitro groups) tailors activity. The target’s 4-methoxyphenoxy group may prioritize anti-inflammatory or neurological applications.

Impact of Substituent Position and Electronic Effects

- Chloro Substituent : The 2-chloro position on the benzamide in the target compound contrasts with 3-fluorophenyl or 4-nitrophenyl groups in and . Chlorine’s electronegativity and size may enhance target binding compared to smaller halogens .

- Methoxy vs. Trifluoromethyl: The 4-methoxyphenoxy group (electron-donating) in the target compound differs from electron-withdrawing trifluoromethyl groups in (compounds 47–48).

Biological Activity

2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 353.79 g/mol

- Melting Point: Not specified in available literature

- Solubility: Solubility data is limited but is crucial for bioavailability studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in cell signaling pathways related to cancer proliferation and inflammation.

Proposed Mechanisms:

- Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit kinases involved in tumorigenesis, potentially leading to reduced cancer cell proliferation.

- Anti-inflammatory Effects: The presence of the methoxyphenol group suggests possible anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth in vitro | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Enzyme Inhibition | Specific inhibition of kinase activity |

Case Study 1: Antitumor Activity

A study conducted by Cho et al. (2017) investigated the effects of similar oxadiazole derivatives on malignant pleural mesothelioma (MPM). The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects in MPM cells through ERK pathway blockade .

Case Study 2: Anti-inflammatory Properties

Research published in PMC highlighted the compound's potential to modulate inflammatory responses. The study demonstrated that derivatives with similar functional groups could significantly reduce levels of pro-inflammatory cytokines in cell cultures . This suggests a promising avenue for further exploration in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction efficiency be validated?

- Methodology :

- Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate, followed by reaction with an appropriate amine. Monitor reaction progress via TLC or HPLC.

- Validate purity and structure using IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons, oxadiazole-CH₂ signals), and elemental analysis to confirm stoichiometry .

- Optimize solvent choice (e.g., dioxane or DMF) and temperature (20–25°C) to minimize side reactions .

Q. How should researchers design experiments to characterize the fluorescence properties of this compound?

- Methodology :

- Conduct spectrofluorometric studies at λex = 340 nm and λem = 380 nm, varying parameters:

- Solvent polarity : Compare fluorescence intensity in polar (e.g., water) vs. non-polar solvents (e.g., DMSO) .

- pH : Test stability across pH 3–9; optimal intensity is typically observed near pH 5 due to protonation effects .

- Temperature : Maintain at 25°C to avoid thermal quenching .

- Calculate LOD (Limit of Detection) and LOQ (Limit of Quantification) using calibration curves in relevant matrices.

Advanced Research Questions

Q. How can discrepancies in fluorescence data under varying solvent polarities be systematically analyzed?

- Methodology :

- Apply the Lippert-Mataga equation to correlate Stokes shift with solvent polarity. Deviations may indicate specific solute-solvent interactions (e.g., hydrogen bonding with the oxadiazole moiety) .

- Use time-resolved fluorescence to measure lifetime changes, which can distinguish static vs. dynamic quenching mechanisms .

- Validate findings with computational simulations (e.g., DFT calculations) to model solvent-fluorophore interactions .

Q. What strategies are effective in resolving contradictory results in the compound’s biological activity across different assays?

- Methodology :

- Perform orthogonal assays : Compare enzyme inhibition (e.g., acps-pptase targeting) with cellular proliferation assays to confirm target engagement vs. off-target effects .

- Synthesize structural analogs (e.g., replacing the 4-methoxyphenoxy group with halogenated variants) to isolate pharmacophoric contributions .

- Analyze dose-response curves for Hill slopes; non-sigmoidal curves may suggest allosteric modulation or aggregation artifacts .

Q. What computational methods are recommended for predicting this compound’s interaction with biological targets like bacterial enzymes?

- Methodology :

- Perform molecular docking (AutoDock Vina, Glide) to model binding to acps-pptase active sites, focusing on interactions with the oxadiazole and benzamide moieties .

- Use QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with antibacterial potency .

- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100+ ns trajectories .

Q. How can researchers address challenges in synthesizing the 1,2,4-oxadiazole core under mild conditions?

- Methodology :

- Employ cyclodehydration of amidoxime precursors using reagents like EDCI/HOBt to minimize harsh conditions .

- Monitor reaction via in situ IR to detect intermediate formation (e.g., nitrile imine stretches).

- Purify via recrystallization (ethanol-DMF mixtures) to remove unreacted starting materials .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability during fluorescence studies be reconciled?

- Methodology :

- Replicate experiments using differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Cross-reference with TGA (thermogravimetric analysis) to distinguish between solvent evaporation and compound degradation .

- If discrepancies persist, consider photodegradation pathways : Use UV-Vis spectroscopy to detect byproducts under prolonged irradiation .

Tables for Key Parameters

| Parameter | Optimal Value | Method | Reference |

|---|---|---|---|

| Fluorescence pH Stability | pH 5 | Spectrofluorometry | |

| Synthesis Temperature | 20–25°C | DCC/HOBt coupling | |

| Binding Constant (Kb) | ~10⁴ M⁻¹ | Benesi-Hildebrand analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.